
1-(2,4-Difluorophenyl)ethanol
Overview
Description
1-(2,4-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, and an ethanol group attached to the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,4-difluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce 2,4-difluoroacetophenone to the desired alcohol. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,4-difluoroacetophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound itself is typically produced through the reduction of 2,4-difluoroacetophenone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 2,4-Difluoroacetophenone.
Reduction: this compound.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Difluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biocatalysis research.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)ethanol exerts its effects depends on its application. In biocatalysis, for example, it acts as a substrate for enzymes like ketoreductases, which catalyze its reduction to chiral alcohols. The molecular targets and pathways involved vary based on the specific enzyme and reaction conditions used.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)ethanol can be compared with other similar compounds such as:
1-(3,4-Difluorophenyl)ethanol: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol:
2,4-Difluoroacetophenone: The ketone precursor to this compound, used in similar synthetic pathways but with different reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Biological Activity
1-(2,4-Difluorophenyl)ethanol, a compound characterized by its difluorophenyl moiety, has gained attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula . The presence of two fluorine atoms on the aromatic ring enhances its lipophilicity, potentially increasing membrane permeability and biological activity. The compound can be synthesized through various methods, including chemical reduction of corresponding ketones.
Antimicrobial and Antitumor Properties
Research indicates that this compound exhibits notable antimicrobial and antitumor activities. A study involving a series of derivatives showed that compounds with similar structures demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as against human cancer cell lines such as MCF-7 and HepG-2 .
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Staphylococcus aureus | E. coli | Bacillus subtilis |
---|---|---|---|
This compound | Inhibitory | Inhibitory | No significant effect |
Related compound A | Strongly Inhibitory | Moderate | Strongly Inhibitory |
Related compound B | No effect | Inhibitory | Inhibitory |
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may affect cellular signaling pathways involved in apoptosis and cell proliferation. The fluorinated structure may enhance binding affinity to target proteins or enzymes involved in these pathways.
Synthesis and Application in Drug Development
This compound serves as an intermediate in the synthesis of Ticagrelor, a medication used for preventing thrombotic events in acute coronary syndrome patients. The synthesis involves the asymmetric reduction of ketone precursors, where the efficiency of biocatalysts like ketoreductases can significantly influence yield .
Table 2: Synthesis Yield of Ticagrelor
Catalyst | Specific Activity (μmol/min/mg) | Yield (%) |
---|---|---|
Wild-type KRED | 17 | 60 |
Mutant L205A | 178 | 95 |
This table illustrates the impact of enzyme mutations on the efficiency of producing enantiopure products essential for drug formulation.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJARHKXBDGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-47-2 | |
Record name | 1-(2,4-Difluorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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